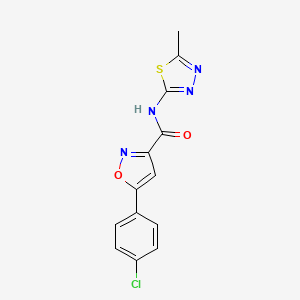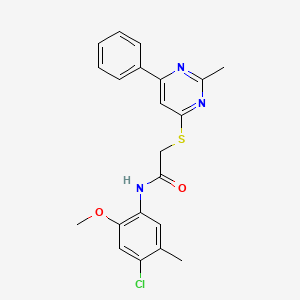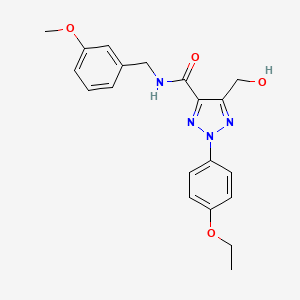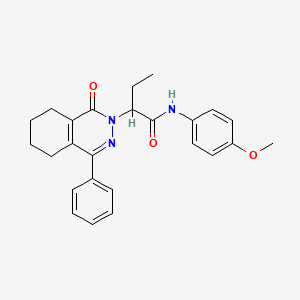![molecular formula C15H19N3OS B11371714 2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone](/img/structure/B11371714.png)
2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone typically involves the reaction of 4-methyl-1H-benzimidazole-2-thiol with 1-(piperidin-1-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is then heated to reflux temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Various substituted benzimidazole and piperidine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone
- 2-[(4-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone
- 2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone
Uniqueness
2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone is unique due to the presence of both the benzimidazole and piperidine moieties, which confer distinct chemical and biological properties. The methyl group on the benzimidazole ring enhances its lipophilicity and may improve its ability to penetrate cell membranes, making it a promising candidate for drug development .
Properties
Molecular Formula |
C15H19N3OS |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C15H19N3OS/c1-11-6-5-7-12-14(11)17-15(16-12)20-10-13(19)18-8-3-2-4-9-18/h5-7H,2-4,8-10H2,1H3,(H,16,17) |
InChI Key |
JSSQXSPWPGDASI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)SCC(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylpropyl 2-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11371634.png)
![1-(4-methylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11371637.png)
![N-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B11371644.png)
![1-(4-ethoxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11371645.png)
![5-[bis(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11371646.png)

![2-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11371653.png)
![N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide](/img/structure/B11371661.png)

![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B11371683.png)
![N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B11371705.png)


![N-(4-bromo-2-methylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11371721.png)
